molecular formula C9H9ClO B3379860 1-(3-Chloro-2-methylphenyl)ethanone CAS No. 177942-43-7

1-(3-Chloro-2-methylphenyl)ethanone

Cat. No.: B3379860
CAS No.: 177942-43-7
M. Wt: 168.62 g/mol
InChI Key: LWCWKIPMVFDADV-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H9ClO It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the third position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often employs similar Friedel-Crafts acylation techniques but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and the molar ratios of reactants to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: 3-chloro-2-methylbenzoic acid.

    Reduction: 1-(3-chloro-2-methylphenyl)ethanol.

    Substitution: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)ethanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The chlorine and methyl substituents can affect the compound’s lipophilicity and binding affinity, modulating its biological effects.

Comparison with Similar Compounds

    1-(2-Methylphenyl)ethanone: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.

    1-(3-Chloro-4-methylphenyl)ethanone: The position of the methyl group is different, affecting its chemical behavior.

    1-(3-Chloro-2-methoxyphenyl)ethanone: The methoxy group introduces different electronic effects compared to the methyl group.

Uniqueness: 1-(3-Chloro-2-methylphenyl)ethanone is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct chemical properties and reactivity patterns. This makes it valuable for targeted synthesis and specialized applications in research and industry.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCWKIPMVFDADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177942-43-7
Record name 1-(3-chloro-2-methylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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